Cas no 159350-46-6 (2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 2-METHYL-1-[(4-NITROPHENYL)SULFONYL]-4,5-DIHYDRO-1H-IMIDAZOLE
- 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
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- インチ: 1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3
- InChIKey: IRJKDRMFHFVCBB-UHFFFAOYSA-N
- ほほえんだ: C1(C)N(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)CCN=1
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631156-10mg |
2-Methyl-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole |
159350-46-6 | 98% | 10mg |
¥862 | 2023-04-15 | |
Key Organics Ltd | 6W-0290-1G |
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 1g |
£770.00 | 2023-04-06 | |
Key Organics Ltd | 6W-0290-0.5G |
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 0.5 g |
£385.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631156-5mg |
2-Methyl-1-((4-nitrophenyl)sulfonyl)-4,5-dihydro-1H-imidazole |
159350-46-6 | 98% | 5mg |
¥661 | 2023-04-15 | |
A2B Chem LLC | AI75457-1g |
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
abcr | AB581365-1g |
2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole; . |
159350-46-6 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI75457-1mg |
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | 6W-0290-1MG |
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 1mg |
£37.00 | 2023-04-06 | |
Key Organics Ltd | 6W-0290-5G |
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 5g |
£3,080.00 | 2023-04-06 | |
Key Organics Ltd | 6W-0290-10G |
2-methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole |
159350-46-6 | >90% | 10g |
£5,775.00 | 2023-04-06 |
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazoleに関する追加情報
Exploring the Properties and Applications of 2-Methyl-1-(4-Nitrobenzenesulfonyl)-4,5-Dihydro-1H-Imidazole
The compound with CAS No. 159350-46-6, commonly referred to as 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole, is a fascinating molecule with a unique structure and diverse potential applications. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a methyl group and a 4-nitrobenzenesulfonyl substituent introduces distinct chemical properties that make this molecule particularly interesting for various research and industrial purposes.
Imidazoles are known for their versatility in organic synthesis and their ability to act as both nucleophiles and electrophiles depending on the substituents attached. In the case of 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole, the methyl group at position 2 provides steric hindrance, while the 4-nitrobenzenesulfonyl group at position 1 introduces electron-withdrawing effects. These features not only influence the molecule's reactivity but also its solubility and stability under different conditions.
Recent studies have highlighted the potential of this compound in drug discovery. The imidazole ring is a common structural motif in many bioactive compounds, including antifungal agents, anticancer drugs, and anti-inflammatory medications. The 4-nitrobenzenesulfonyl group is particularly significant as it can enhance the bioavailability of the molecule by improving its lipophilicity without compromising its solubility. This makes 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole a promising candidate for further exploration in pharmacological research.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. The imidazole core can act as a building block for constructing supramolecular assemblies or coordination polymers. The presence of the nitro group further enhances its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for designing advanced materials with tailored properties.
The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, recent advancements in catalytic methods have enabled more efficient formation of the imidazole ring while minimizing side reactions.
One area where this compound has garnered significant attention is in environmental chemistry. The sulfonamide group present in the molecule has been shown to exhibit biodegradability under specific conditions, making it a sustainable choice for certain industrial applications. Furthermore, studies have demonstrated that this compound can act as a catalyst in selective oxidation reactions, offering an eco-friendly alternative to traditional metal-based catalysts.
Another intriguing aspect of 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is its role in chemical sensing. The molecule's ability to form complexes with metal ions has been exploited to develop sensors for detecting heavy metals in aqueous solutions. This property is particularly valuable given the increasing need for reliable methods to monitor environmental pollution.
Looking ahead, ongoing research aims to explore the stereochemical properties of this compound. Understanding its conformational flexibility could pave the way for designing more effective drugs with fewer side effects. Additionally, investigations into its photochemical behavior are expected to uncover new avenues for applications in optoelectronics and photovoltaics.
In conclusion, 2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a multifaceted compound with immense potential across various fields. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in future scientific endeavors. As research continues to unravel its full capabilities, this compound is poised to make significant contributions to both academic and industrial sectors.
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